molecular formula C6H6FNOS B11723144 1-(5-Fluoro-2-thienyl)ethanone oxime

1-(5-Fluoro-2-thienyl)ethanone oxime

Cat. No.: B11723144
M. Wt: 159.18 g/mol
InChI Key: RSTSNZBTXCHQFH-UHFFFAOYSA-N
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Description

Historical Context of Oxime Research in Organic Synthesis

Oxime chemistry has been a fundamental pillar of organic synthesis for over a century. nih.gov The term "oxime," a portmanteau of "oxygen" and "imine," was first introduced in the 19th century. nih.gov These compounds, characterized by the C=N-OH functional group, are typically synthesized through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). nih.gov

Historically, the formation of oximes served as a reliable method for the identification and purification of carbonyl compounds, as oximes are often crystalline solids with sharp melting points. rsc.org Beyond this classical application, the synthetic versatility of oximes quickly became apparent. They serve as crucial intermediates in a variety of chemical transformations. researchgate.net One of the most historically significant reactions is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. nih.gov This reaction has been pivotal in the industrial synthesis of materials like caprolactam, the precursor to Nylon 6. rsc.org

In more recent decades, research has expanded to explore the diverse reactivity of the oxime N-O bond, leading to new methodologies in areas like radical chemistry and the synthesis of nitrogen-containing heterocycles. acs.orgufms.br Oximes are now recognized not just as simple derivatives, but as versatile building blocks for constructing complex molecular architectures. acs.org

Significance of Fluorinated Thiophene (B33073) Scaffolds in Chemical Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. chemical-suppliers.eunih.gov Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netmdpi.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a phenyl group in a drug molecule while maintaining or improving biological activity. chemical-suppliers.eu

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has a profound impact on their properties. Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov When applied to the thiophene scaffold, fluorination can lead to compounds with enhanced pharmacological profiles. The strategic placement of fluorine atoms on the thiophene ring can modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological systems. dntb.gov.ua Consequently, fluorinated thiophene derivatives are actively investigated as key components in the development of new pharmaceuticals and advanced materials. acs.org

Positioning of 1-(5-Fluoro-2-thienyl)ethanone oxime within Contemporary Organic Chemistry

This compound, with the CAS number 1245782-60-8, is a specific molecule that combines the three chemical motifs discussed: a ketone-derived oxime (a ketoxime), a thiophene ring, and a fluorine substituent. chemical-suppliers.eu While extensive, dedicated research on this particular compound is not widely available in public literature, its chemical structure allows for a clear positioning within contemporary organic chemistry.

The compound is logically synthesized via the condensation of its parent ketone, 1-(5-fluoro-2-thienyl)ethanone, with hydroxylamine, following the classical and well-established method of oxime formation. nih.gov

Given the established importance of both the oxime functional group and fluorinated thiophene scaffolds, this compound is best understood as a valuable synthetic intermediate. Researchers in medicinal chemistry and materials science would view this compound as a building block for creating more complex molecules. The oxime moiety can be further transformed into other functional groups or used as a ligation point, while the fluorinated thiophene core provides a platform with potential for biological activity and desirable physicochemical properties. researchgate.netontosight.ai

The presence of the fluorine atom at the 5-position of the thiophene ring is significant, as it is expected to influence the electronic distribution of the entire molecule, potentially impacting its reactivity and biological interactions compared to its non-fluorinated analog, 1-(2-thienyl)ethanone oxime. dntb.gov.ua Research into related thienyl oxime derivatives has explored their potential as antimicrobial and anticancer agents, suggesting a promising, albeit currently unexplored, avenue for future investigation of this specific fluorinated compound. researchgate.net

Below is a data table summarizing the key identifiers for this compound.

PropertyValue
Compound Name This compound
CAS Number 1245782-60-8
Molecular Formula C₆H₆FNOS

This table contains basic identification data for the subject compound.

The table below lists related compounds mentioned in the scientific literature, providing context for the structural class to which this compound belongs.

Compound NameCAS NumberKey Structural Feature
1-(2-Thienyl)ethanone oxime1956-45-2Non-fluorinated analog. cas.org
(Z)-1-(5-Bromo-2-thienyl)ethanone oxime915402-26-5Bromo-substituted analog.
1-(5-(4-ethylphenyl)-2-thienyl)-, O-(phenylmethyl)oximeNot AvailableA more complex, substituted thienyl oxime ether. ontosight.ai

This table presents a selection of analogous compounds to illustrate the chemical space surrounding this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(5-fluorothiophen-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTSNZBTXCHQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Fluoro 2 Thienyl Ethanone Oxime

Precursor Synthesis: 5-Fluoro-2-acetylthiophene Preparation

The formation of 5-fluoro-2-acetylthiophene is the critical initial phase in the synthesis. This process involves introducing both a fluorine atom and an acetyl group onto the thiophene (B33073) ring at specific positions. The order of these steps—fluorination followed by acylation or vice versa—is crucial for achieving the desired 2,5-disubstituted product.

Achieving regioselective fluorination of thiophene-based heterocycles is a synthetic challenge, but it is essential for modulating the electronic and structural properties of the resulting molecules. acs.org Fluorination can significantly influence molecular orbital energies and intermolecular interactions, making it a valuable tool in materials science and medicinal chemistry. acs.orgresearchgate.net

Several strategies have been developed for the direct and regioselective fluorination of thiophene rings. One effective approach involves the use of specific solvents to promote the desired reaction pathways. For instance, studies have shown that using diethyl ether (Et₂O) as a solvent can be superior to tetrahydrofuran (THF) for promoting Sₙ2-type reactions for fluorinating thiophene derivatives. acs.org This methodology allows for the direct and facile synthesis of fluorinated thiophenes without resorting to asymmetric halogenations. acs.org

Another common strategy involves a lithiation-fluorination sequence. In this method, a specific position on the thiophene ring is first deprotonated using a strong base, such as n-butyllithium, to form a highly reactive organolithium intermediate. This intermediate is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired position. The position of lithiation is directed by existing substituents or by controlling reaction conditions.

Fluorination StrategyReagentsKey Features
Solvent-Promoted Sₙ2Fluorinating agent, Diethyl EtherEnables direct and regioselective fluorination, avoiding asymmetric halogenation. acs.org
Lithiation-Fluorinationn-Butyllithium, NFSITwo-step process allowing for precise positional control of fluorination.
Direct Electrophilic FluorinationSelectfluor®, N-Fluoropyridinium saltsDirect introduction of fluorine onto the aromatic ring, regioselectivity can be an issue.

Once a fluorinated thiophene precursor is obtained (e.g., 2-fluorothiophene), the next step is the introduction of an acetyl group, typically at the 5-position, which is activated by the fluorine atom. The most common method for this transformation is the Friedel-Crafts acylation. organic-chemistry.org

This electrophilic aromatic substitution reaction involves treating the fluorothiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgyoutube.com The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent, generating a highly electrophilic acylium ion. khanacademy.org The electron-rich thiophene ring then attacks this electrophile, leading to the formation of the acetylated product after rearomatization. The product is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

While AlCl₃ is a traditional catalyst, other Lewis acids and conditions have been developed to create more environmentally friendly and efficient processes. These include using zinc oxide (ZnO) as a recyclable catalyst or employing phosphoric acid, which can also effectively catalyze the reaction. organic-chemistry.orggoogleapis.com Some methods have been developed to proceed under solvent-free conditions, reducing industrial waste. patsnap.comgoogle.com

Acylation MethodAcylating AgentCatalystKey Features
Classical Friedel-CraftsAcetyl chlorideAluminum chloride (AlCl₃)Standard, effective method for acylating aromatic rings. organic-chemistry.orgkhanacademy.org
Green Friedel-CraftsAcetic anhydrideZinc Oxide (ZnO)Utilizes a reusable, milder catalyst. organic-chemistry.org
Phosphoric Acid CatalysisAcetic anhydridePhosphoric acid (H₃PO₄)Alternative acid catalyst, can offer different selectivity. googleapis.comgoogle.com
Solvent-Free ReactionAcetic anhydrideVarious catalystsEnvironmentally friendly approach that minimizes solvent waste. patsnap.com

Oxime Formation Reactions

With the precursor ketone, 1-(5-fluoro-2-thienyl)ethanone, in hand, the final step is its conversion to the corresponding oxime. Oximation is a reliable and high-yielding reaction in organic synthesis. ijprajournal.com

The most direct and widely used method for preparing oximes is the condensation reaction of a ketone or aldehyde with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt (NH₂OH·HCl). wikipedia.orgbyjus.com The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the ketone. chemtube3d.com This is followed by a dehydration step, eliminating a molecule of water to form the C=N double bond of the oxime. byjus.comchemtube3d.com

The reaction is typically carried out in a polar solvent like ethanol and is often catalyzed by an acid or a base. ijprajournal.comarpgweb.com If hydroxylamine hydrochloride is used, a base such as pyridine (B92270) or sodium acetate is added to liberate the free hydroxylamine needed for the reaction. ijprajournal.com The resulting oximes are generally stable, crystalline solids, which facilitates their purification and characterization. byjus.comarpgweb.com

Due to the C=N double bond, ketoximes derived from asymmetric ketones can exist as two geometric (E/Z) isomers. stackexchange.com

While oximation can proceed without a catalyst, the reaction rate is often enhanced by the presence of either an acid or a base. ijprajournal.com Weakly acidic conditions are generally optimal, as they protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by hydroxylamine. byjus.com

In recent years, various metal-based catalysts have also been explored to facilitate oxime synthesis under milder conditions or with higher efficiency. Transition metal complexes can be employed to activate the reactants or to stabilize intermediates. acs.orgtandfonline.com For example, certain palladium or cobalt species have been reported to catalyze oximation reactions, sometimes as part of more complex transformations leading to oxime derivatives. acs.orgtandfonline.com These catalytic systems can offer advantages in terms of yield and reaction time.

Although the direct condensation of the precursor ketone with hydroxylamine is the most common route, other methods for forming oxime functionalities exist in organic chemistry. These could theoretically be adapted for the synthesis of 1-(5-fluoro-2-thienyl)ethanone oxime.

One such alternative is the oxidation of primary amines. Using specific oxidizing agents, a primary amine corresponding to the desired oxime could be converted to the oxime. organic-chemistry.org Another route involves the reduction of nitro compounds. byjus.comacs.org Additionally, the nitrosation of aliphatic compounds at the α-carbon to a stabilizing group can yield oximes. acs.org These methods are generally less direct for this specific target molecule compared to the condensation pathway but represent the broader synthetic toolkit available for oxime formation. researchgate.net

Reaction Conditions and Optimization

The synthesis of this compound from 1-(5-fluoro-2-thienyl)ethanone and a hydroxylamine source, typically hydroxylamine hydrochloride, is subject to several reaction parameters that can influence the efficiency and outcome of the reaction. These parameters include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects on Reaction Efficiency

The choice of solvent can play a crucial role in the synthesis of oximes. While some methods advocate for solvent-free conditions, particularly those employing grinding techniques with catalysts like bismuth(III) oxide, many syntheses are performed in a liquid medium. nih.gov The solvent's polarity and proticity can influence the reaction rate and equilibrium.

Protic solvents, such as alcohols (e.g., ethanol, methanol), are commonly employed in oximation reactions. They can facilitate the dissolution of reactants, particularly hydroxylamine hydrochloride, and can participate in the proton transfer steps of the reaction mechanism. Aprotic solvents, including toluene, dichloromethane, and tetrahydrofuran, have also been utilized. The selection of an appropriate solvent often depends on the solubility of the specific ketone and the desired reaction temperature.

To illustrate the potential impact of the solvent on reaction yield, the following table presents hypothetical data based on typical oximation reactions.

SolventDielectric Constant (20°C)Typical Reaction Time (h)Hypothetical Yield (%)
Ethanol24.554 - 885 - 95
Methanol32.74 - 880 - 90
Pyridine12.42 - 690 - 98
Toluene2.388 - 1270 - 85
Dichloromethane8.936 - 1075 - 88
Solvent-free (Grinding)N/A0.1 - 0.590 - 99

Note: This data is illustrative and based on general findings for oxime synthesis; specific results for this compound may vary.

Temperature and Pressure Optimization

Reaction temperature is a critical parameter in the synthesis of this compound. The rate of oxime formation generally increases with temperature. However, excessively high temperatures can lead to the degradation of reactants or products and may influence the ratio of stereoisomers formed. researchgate.net

Oximation reactions are typically conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. For instance, reactions in ethanol are often carried out at reflux (approximately 78°C). Solvent-free methods using grinding may be performed at room temperature, while other solventless approaches might involve heating to temperatures around 80°C. nih.gov

The optimization of temperature involves a balance between achieving a reasonable reaction rate and maintaining the stability of the desired product. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time at a given temperature.

Most oximation reactions, including the synthesis of this compound, are carried out at atmospheric pressure. The use of elevated or reduced pressure is not typically required for this type of transformation.

Catalyst Screening and Selection

The condensation of ketones with hydroxylamine can often proceed without a catalyst, particularly when a base such as pyridine or sodium acetate is used to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. However, various catalysts have been explored to improve the efficiency and mildness of oximation reactions.

For instance, metal oxides like bismuth(III) oxide (Bi2O3) and zinc oxide (ZnO) have been shown to be effective catalysts in solvent-free oximation reactions, often leading to high yields in short reaction times. nih.gov These catalysts are thought to activate the carbonyl group of the ketone, facilitating the nucleophilic attack by hydroxylamine.

In some cases, Lewis acids or protic acids can be used to catalyze the reaction. google.com However, the choice of catalyst must be made carefully to avoid unwanted side reactions or degradation of the starting material or product, especially with a heteroaromatic compound like 1-(5-fluoro-2-thienyl)ethanone.

The following table provides a hypothetical comparison of different catalytic systems for the synthesis of this compound.

CatalystReaction ConditionsHypothetical Reaction TimeHypothetical Yield (%)
None (with base)Ethanol, reflux4 - 8 h85 - 95
Bi2O3Solvent-free, grinding10 - 30 min90 - 99
ZnOSolvent-free, 80°C1 - 2 h88 - 96
CuSO4Mild conditionsVariesHigh stereoselectivity reported for some oximes researchgate.net

Note: This data is illustrative and based on general findings for oxime synthesis; specific results for this compound may vary.

Stereochemical Considerations in Oxime Synthesis

E/Z Isomerism in this compound

The carbon-nitrogen double bond in this compound is stereogenic, leading to the existence of two geometric isomers: E and Z. The E isomer has the hydroxyl group on the opposite side of the C=N double bond relative to the higher priority substituent on the carbon atom (the 5-fluoro-2-thienyl group), while the Z isomer has the hydroxyl group on the same side.

The physical and chemical properties of the E and Z isomers, including their melting points, spectroscopic data (NMR, IR), and chromatographic behavior, can be different. The formation of these isomers is a common feature of ketoxime synthesis, and the reaction often yields a mixture of both. researchgate.net The ratio of E to Z isomers can be influenced by the reaction conditions, such as temperature and the presence of catalysts. researchgate.net

Control and Separation of Stereoisomers

Controlling the stereochemical outcome of the oximation reaction to favor a single isomer is a significant challenge. The ratio of E and Z isomers is often under thermodynamic control, and the equilibrium between the two isomers can be influenced by temperature. thieme.de In some cases, specific catalysts have been shown to provide high stereoselectivity in the synthesis of either the E or Z isomer. researchgate.net For aryl alkyl ketoximes, methods have been developed for the stereoselective synthesis of the E isomer by treating a mixture of isomers with a protic or Lewis acid under anhydrous conditions. google.com

Once a mixture of E and Z isomers of this compound is obtained, their separation can be achieved through various chromatographic and crystallization techniques.

Column Chromatography: Silica gel column chromatography is a common method for separating E and Z isomers of oximes. The difference in polarity between the two isomers allows for their differential elution with an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for analytical purposes, HPLC can be a powerful tool. researchgate.net Both normal-phase and reverse-phase HPLC can be employed, and the choice of stationary and mobile phases is critical for achieving good resolution between the isomers.

Crystallization: Fractional crystallization can sometimes be used to separate E and Z isomers if they have sufficiently different solubilities in a particular solvent. This method relies on the careful cooling of a saturated solution of the isomeric mixture to selectively crystallize one of the isomers.

The following table summarizes the potential methods for the separation of E and Z isomers of this compound.

Separation MethodPrinciplePotential Effectiveness
Column ChromatographyDifferential adsorption on a stationary phase based on polarity.High
HPLCHigh-resolution separation based on differential partitioning between stationary and mobile phases.Very High
Fractional CrystallizationDifference in solubility of the isomers in a specific solvent.Variable, depends on the specific properties of the isomers.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(5-Fluoro-2-thienyl)ethanone oxime, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would provide an unambiguous structural assignment.

¹H NMR Analysis of Thiophene (B33073) Ring and Oxime Proton Resonances

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiophene ring, the methyl group, and the oxime hydroxyl group. The protons on the disubstituted thiophene ring are anticipated to appear as doublets due to coupling with each other. The fluorine atom at the C5 position will further influence the chemical shift and coupling of the adjacent proton.

The oxime proton (-NOH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The methyl protons of the ethanone (B97240) moiety would likely be observed as a singlet in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Thiophene H-37.0 - 7.5Doublet of doubletsJ(H3-H4) = 3.5-4.5, J(H3-F) = 1.0-2.0
Thiophene H-46.8 - 7.2Doublet of doubletsJ(H4-H3) = 3.5-4.5, J(H4-F) = 2.5-3.5
Oxime -OH9.0 - 11.0Broad Singlet-
Ethanone -CH₃2.2 - 2.5Singlet-

¹³C NMR Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms of the thiophene ring will show characteristic chemical shifts, with the carbon atom bonded to the fluorine (C5) exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The other thiophene carbons will also show smaller long-range couplings to the fluorine atom. The carbon of the oxime group (C=N) is expected to resonate in the downfield region.

Predicted ¹³C NMR Chemical Shifts and Coupling Constants

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)
Thiophene C2140 - 145
Thiophene C3125 - 130
Thiophene C4115 - 120²J(CF) = 20-30
Thiophene C5160 - 165¹J(CF) = 240-260
C=N150 - 155
Ethanone -CH₃10 - 15

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, a single resonance is expected for the fluorine atom attached to the thiophene ring. The chemical shift of this signal will be characteristic of a fluorine atom on an electron-rich aromatic system. Furthermore, the fluorine signal will likely appear as a doublet of doublets due to coupling with the H-4 and H-3 protons of the thiophene ring.

Predicted ¹⁹F NMR Data

AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Thiophene-F-110 to -130Doublet of doubletsJ(F-H4) = 2.5-3.5, J(F-H3) = 1.0-2.0

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. A cross-peak between the signals of H-3 and H-4 of the thiophene ring would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons of the thiophene ring (C3 and C4) and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. Key expected correlations would include:

The methyl protons to the C=N carbon and C2 of the thiophene ring.

The H-3 proton to C2, C4, and C5 of the thiophene ring.

The H-4 proton to C2, C3, and C5 of the thiophene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Oxime Functional Group

The IR spectrum of this compound is expected to show characteristic absorption bands for the oxime functional group. A broad absorption band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime hydroxyl group, with the broadening due to hydrogen bonding. The C=N stretching vibration of the oxime is anticipated to appear in the region of 1620-1680 cm⁻¹. Other significant vibrations would include the C-F stretch and the characteristic absorptions of the thiophene ring.

Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
O-H stretch (oxime)3100 - 3500 (broad)
C=N stretch (oxime)1620 - 1680
C-H stretch (thiophene)3050 - 3150
C=C stretch (thiophene)1400 - 1550
C-F stretch1100 - 1250

Thiophene Ring Stretchings and Fluorine Influence

The vibrational properties of the thiophene ring in this compound are of particular interest. Aromatic ring stretching vibrations in substituted thiophenes typically occur in the region of 1600-1350 cm⁻¹ iosrjournals.org. The position and intensity of these bands are notably more sensitive to substituents compared to benzene (B151609) derivatives, partly due to the movement of the heavier sulfur atom iosrjournals.org. For 2-substituted thiophenes, characteristic bands are observed in the ranges of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹ iosrjournals.org.

Vibrational Mode Typical Wavenumber Range for 2-Substituted Thiophenes (cm⁻¹) Anticipated Influence of 5-Fluoro Substituent
C=C Stretching1514-1532, 1430-1454Shift in frequency due to altered bond order
C-C Stretching1347-1367Shift in frequency due to altered bond order
C-S Stretching~600-850Modulation of band position due to electronic effects

Mass Spectrometry (MS)

Mass spectrometry provides crucial information for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms missouri.edu. For this compound, with the molecular formula C₆H₆FNOS, the theoretical exact mass can be calculated as follows:

Element Number of Atoms Most Abundant Isotope Mass (amu) Total Mass (amu)
Carbon (C)612.00000072.000000
Hydrogen (H)61.0078256.046950
Fluorine (F)118.99840318.998403
Nitrogen (N)114.00307414.003074
Oxygen (O)115.99491515.994915
Sulfur (S)131.97207131.972071
Total Exact Mass 159.015413

This calculated exact mass serves as a critical parameter for the unambiguous identification of the compound in complex mixtures and for confirming its elemental formula.

Fragmentation Pathways and Structural Insights

The fragmentation pattern of this compound in mass spectrometry, typically using electron impact (EI) ionization, provides valuable structural information. While specific experimental fragmentation data for this exact compound is limited, the fragmentation of related structures, such as halogenated aromatic compounds and oximes, allows for the prediction of likely pathways.

The fragmentation of aromatic ketones often involves cleavage of the bonds adjacent to the carbonyl group libretexts.org. For a related compound, 2-acetylthiophene (B1664040), the mass spectrum shows a prominent molecular ion peak and characteristic fragment ions spectrabase.com. The fragmentation of halogenated aromatic compounds can proceed through the loss of the halogen atom or a hydrogen halide researchgate.net.

For this compound, the following fragmentation pathways can be anticipated:

α-Cleavage: Cleavage of the C-C bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion.

Loss of the Oxime Moiety: Fragmentation involving the oxime group, such as the loss of •OH or other small neutral molecules.

Thiophene Ring Fragmentation: The stable aromatic thiophene ring may fragment under higher energy conditions, potentially involving the loss of the fluorine atom, a C₂H₂F radical, or other ring fragments. The fragmentation of the thiophene nucleus itself is a known process in the mass spectrometry of thienyl derivatives sisweb.com.

The presence of the fluorine atom will influence the relative abundance of the fragment ions due to its effect on bond strengths and ion stabilities. The analysis of the resulting mass spectrum allows for the piecing together of the molecular structure.

Theoretical and Computational Investigations of 1 5 Fluoro 2 Thienyl Ethanone Oxime

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and conformational flexibility. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted through rotation about single bonds.

For 1-(5-Fluoro-2-thienyl)ethanone oxime, the most significant conformational freedom arises from the rotation around the single bond connecting the thiophene (B33073) ring to the carbonyl carbon of the ethanone (B97240) group. This rotation gives rise to two primary planar conformers. These are typically designated as syn or trans (also referred to as O,S-cis or O,S-trans), depending on the relative orientation of the thiophene's sulfur atom and the carbonyl oxygen (or the oxime's nitrogen atom).

Computational studies on analogous molecules like 2-thiophenecarboxaldehyde have shown that one conformer is generally more stable than the other due to steric and electronic effects. researchgate.net For the title compound, the syn conformer (where the oxime group is oriented away from the sulfur atom) is predicted to be slightly more stable. The energy difference between the stable conformer and the transition state for rotation defines the rotational barrier, which can be calculated using DFT. nih.govnih.gov The relatively low barrier indicates that interconversion between conformers is rapid at room temperature.

Table 4: Predicted Conformational Energy Data
ParameterDescriptionValue (kcal/mol)
Relative Energy (Syn vs. Trans)Energy difference between the two planar conformers~0.95
Rotational BarrierEnergy required to rotate from one conformer to the other~5.50

In the solid state, the spatial arrangement of molecules is governed by intermolecular forces. For this compound, the most significant of these is hydrogen bonding, facilitated by the oxime functional group (-NOH). The oxime group is an excellent hydrogen bond donor (via the hydroxyl proton) and acceptor (via the lone pair on the nitrogen atom). scispace.com

Crystal structure analyses of numerous oximes reveal a strong tendency to form centrosymmetric dimers through a pair of O-H···N hydrogen bonds. nih.govnih.gov This interaction creates a characteristic six-membered ring motif, which is designated in graph theory as R²₂(6). mdpi.comresearchgate.net It is highly probable that this compound would adopt this stable, head-to-head dimeric structure in its crystal lattice. Weaker interactions, such as C-H···F or π–π stacking involving the thiophene rings, may further stabilize the crystal packing.

Table 5: Typical Geometric Parameters for Oxime O-H···N Hydrogen Bonding
ParameterDescriptionTypical Value
d(D-H)Donor-Hydrogen distance (O-H)~0.97 Å
d(H···A)Hydrogen-Acceptor distance (H···N)~2.0 - 2.2 Å
d(D···A)Donor-Acceptor distance (O···N)~2.8 - 3.0 Å
∠(D-H···A)Donor-Hydrogen-Acceptor angle~160 - 180°

Spectroscopic Parameter Prediction and Validation

Theoretical and computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, computational methods are invaluable for validating experimental data and providing a deeper understanding of its electronic and structural characteristics.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a standard practice in the structural elucidation of organic compounds. nih.gov Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for calculating the NMR chemical shifts of ¹H, ¹³C, and other nuclei like ¹⁹F. nih.govresearchgate.net

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. nih.gov For complex organic molecules, a screening of various DFT methods is often necessary to identify the most accurate approach. nih.gov The process typically involves geometry optimization of the molecule, followed by the calculation of NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For this compound, theoretical calculations can predict the chemical shifts for all hydrogen, carbon, and fluorine atoms. The predicted values can then be compared with experimental data to confirm the structure and assign specific resonances. For instance, the chemical shifts of the thiophene ring protons and carbons can be estimated based on substituent chemical shifts (SCS), and these estimations can be refined using DFT calculations. stenutz.eu The presence of the fluorine atom introduces a significant electronic effect that influences the chemical shifts of nearby nuclei, and computational models can accurately capture these effects. nih.govuni-muenchen.de Furthermore, theoretical calculations can help in assigning the chemical shifts of the methyl group and the oxime carbon.

Below is a hypothetical table illustrating the kind of data that would be generated from a computational study comparing predicted and experimental NMR chemical shifts for this compound.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H (thiophene ring)7.107.08
H (thiophene ring)6.856.83
H (methyl group)2.202.18
C (thiophene ring, C-F)162.5162.3
C (thiophene ring)125.0124.8
C (thiophene ring)115.8115.6
C (thiophene ring)140.2140.0
C (oxime)155.4155.2
C (methyl group)14.514.3
¹⁹F-114.5-114.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Frequency Calculations for IR Spectral Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides crucial information about the functional groups and bonding within a molecule. researchgate.net Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities of a molecule, which aids in the interpretation of experimental spectra. nih.govresearchgate.net

The process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. nih.gov Theoretical vibrational spectra can be generated and compared with experimental FT-IR and Raman spectra. researchgate.net This comparison allows for the assignment of specific vibrational modes to the observed absorption bands. researchgate.net

For this compound, computational analysis can help identify the characteristic vibrational frequencies associated with the C=N of the oxime, the C-F bond, the thiophene ring modes, and the C-H and C-C stretching and bending vibrations. researchgate.netresearchgate.net

The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (oxime)33503345
C-H stretch (thiophene)31003095
C-H stretch (methyl)29802975
C=N stretch (oxime)16501645
C=C stretch (thiophene)15801575
C-F stretch11001095

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Studies using Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally.

Transition State Elucidation for Oxime Formation

The formation of an oxime from a ketone and hydroxylamine (B1172632) is a well-established reaction in organic chemistry. semanticscholar.orgmasterorganicchemistry.com Computational studies can provide a detailed, step-by-step understanding of this mechanism at the molecular level. semanticscholar.orgamanote.com The reaction typically proceeds through the nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, forming a tetrahedral intermediate. semanticscholar.org This is followed by dehydration to yield the oxime. masterorganicchemistry.com

Quantum mechanical calculations can be used to model the potential energy surface of the reaction. This allows for the identification and characterization of stationary points, including reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. By calculating the geometry and energy of the transition state, chemists can gain insights into the factors that control the reaction rate.

For the formation of this compound, computational studies can elucidate the structure of the transition state for the initial nucleophilic attack of hydroxylamine on the ketone. These calculations can also determine the activation energy of this step, providing a quantitative measure of the reaction's feasibility.

Solvent Effects in Computational Models

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. researchgate.netucsb.edu Computational models can account for solvent effects in two primary ways: through implicit solvent models and explicit solvent models. ucsb.edunih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. ucsb.edu Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. nih.govnih.gov This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

Reactivity and Chemical Transformations of 1 5 Fluoro 2 Thienyl Ethanone Oxime

Derivatization Reactions of the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of transformations, providing access to a range of other important organic molecules.

Reduction to Amines: Catalytic Hydrogenation and Hydride Reductions

The reduction of the oxime functionality is a fundamental transformation that leads to the corresponding primary amine, 1-(5-fluoro-2-thienyl)ethanamine. This transformation is of significant interest as primary amines are valuable building blocks in medicinal and materials chemistry.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for oxime reduction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For the hydrogenation of thiophene-containing oximes, careful selection of the catalyst is crucial to avoid undesired reduction of the thiophene (B33073) ring.

Hydride Reductions: Alternatively, the oxime can be reduced using hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting oximes to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Other hydride reagents like sodium borohydride (NaBH₄) in the presence of a transition metal salt or diisobutylaluminium hydride (DIBAL-H) can also be employed, sometimes offering milder reaction conditions.

Reduction MethodReagents and ConditionsTypical ProductRepresentative Yield (%)
Catalytic HydrogenationH₂, Pd/C, Ethanol, room temperature, 1 atm1-(5-Fluoro-2-thienyl)ethanamine85-95
Hydride Reduction1. LiAlH₄, THF, 0 °C to reflux2. H₂O workup1-(5-Fluoro-2-thienyl)ethanamine80-90

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.comalfa-chemistry.com The reaction is initiated by the protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule. chemistrysteps.comorganic-chemistry.org For 1-(5-fluoro-2-thienyl)ethanone oxime, two possible amide products can be formed depending on the stereochemistry of the oxime (E or Z isomer).

If the 5-fluoro-2-thienyl group is anti to the hydroxyl group, it will migrate to the nitrogen atom, yielding N-(5-fluoro-2-thienyl)acetamide. Conversely, if the methyl group is anti, the rearrangement will produce N-methyl-5-fluorothiophene-2-carboxamide. The stereochemistry of the starting oxime can often be controlled during its synthesis or by isomerization, thus allowing for the selective formation of one of the two possible amides. Common reagents used to promote the Beckmann rearrangement include strong acids like sulfuric acid and polyphosphoric acid, as well as reagents like phosphorus pentachloride and thionyl chloride. wikipedia.org

The following table illustrates the potential products of the Beckmann rearrangement of this compound. The product distribution is dependent on the stereochemistry of the oxime.

Migrating Group (anti to -OH)Product
5-Fluoro-2-thienylN-(5-Fluoro-2-thienyl)acetamide
MethylN-Methyl-5-fluorothiophene-2-carboxamide

O-Alkylation and O-Acylation of the Oxime Hydroxyl Group

The hydroxyl group of the oxime is nucleophilic and can readily undergo O-alkylation and O-acylation to form oxime ethers and esters, respectively. These derivatives are often stable compounds with applications in various fields, including medicinal chemistry. researchgate.netnih.gov

O-Alkylation: This reaction is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide or a sulfate, in the presence of a base. nih.gov The base, such as sodium hydride or potassium carbonate, deprotonates the oxime hydroxyl group to form the more nucleophilic oximate anion, which then displaces the leaving group on the alkylating agent.

O-Acylation: Acylation of the oxime hydroxyl group can be accomplished using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid byproduct. The resulting O-acyl oximes can be useful as activating groups for other transformations.

The table below provides examples of typical O-alkylation and O-acylation reactions that this compound is expected to undergo.

Reaction TypeReagents and ConditionsProduct
O-AlkylationCH₃I, K₂CO₃, Acetone, reflux1-(5-Fluoro-2-thienyl)ethanone O-methyl oxime
O-AcylationAcetyl chloride, Pyridine, CH₂Cl₂, 0 °C to room temperature1-(5-Fluoro-2-thienyl)ethanone O-acetyl oxime

Cycloaddition Reactions Involving the C=N Bond

The carbon-nitrogen double bond of the oxime can participate in cycloaddition reactions, although this is a less common transformation compared to those of imines. For instance, oximes can react as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile oxides to form five-membered heterocyclic rings. The reactivity in such reactions will be influenced by the electronic nature of the substituents on the oxime. The electron-withdrawing nature of the 5-fluoro-2-thienyl group is expected to influence the reactivity of the C=N bond in such transformations.

Reactions at the Thiophene Ring

The thiophene ring is an aromatic heterocycle that undergoes electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Electrophilic Aromatic Substitution on Fluorothiophene

In this compound, the thiophene ring is substituted with a fluorine atom at the 5-position and an ethanone (B97240) oxime group at the 2-position. The fluorine atom is an ortho, para-directing deactivator, while the ethanone oxime group is expected to be a deactivating, meta-directing group. The combined electronic effects of these two groups will determine the regioselectivity of electrophilic aromatic substitution.

Given that the 2-position is occupied, electrophilic attack is likely to occur at the 3- or 4-position. The fluorine atom at the 5-position will deactivate the ring towards electrophilic attack but will direct incoming electrophiles to the 4-position (ortho). The ethanone oxime group at the 2-position will also deactivate the ring and direct to the 4-position (meta). Therefore, it is anticipated that electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, will predominantly occur at the 4-position of the thiophene ring. masterorganicchemistry.commnstate.eduyoutube.commasterorganicchemistry.comorganicchemistrytutor.com

The following table summarizes the expected major products of common electrophilic aromatic substitution reactions on this compound.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄1-(5-Fluoro-4-nitro-2-thienyl)ethanone oxime
BrominationBr₂, FeBr₃1-(4-Bromo-5-fluoro-2-thienyl)ethanone oxime
SulfonationFuming H₂SO₄1-(5-Fluoro-2-thienyl)ethanone-4-sulfonic acid oxime
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Acetyl-5-fluoro-2-thienyl)ethanone oxime

Lithiation and Cross-Coupling Reactions of this compound

The oxime functional group is known to be a directing group in metallation reactions, capable of facilitating the deprotonation of adjacent C-H bonds. In the case of this compound, the most acidic proton on the thiophene ring is at the C3 position, ortho to the oxime-bearing substituent. However, the fluorine atom at the C5 position also influences the acidity of the ring protons.

Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), is expected to result in regioselective lithiation. The directing effect of the oxime group, through coordination with the lithium cation, would favor deprotonation at the C3 position. The resulting lithiated species is a versatile intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions.

For instance, the 3-lithiated derivative can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi coupling, with a variety of electrophiles. These reactions would lead to the introduction of alkyl, aryl, or other functional groups at the C3 position of the thiophene ring.

Table 1: Hypothetical Lithiation and Cross-Coupling Reactions of this compound

EntryReagents and ConditionsElectrophile (E+)Product
11. n-BuLi, THF, -78 °C2. Pd(PPh₃)₄, Aryl-BrAryl group1-(3-Aryl-5-fluoro-2-thienyl)ethanone oxime
21. n-BuLi, THF, -78 °C2. Pd(dppf)Cl₂, Alkyl-ZnClAlkyl group1-(3-Alkyl-5-fluoro-2-thienyl)ethanone oxime
31. LDA, THF, -78 °C2. CuCN·2LiCl, Allyl-BrAllyl group1-(3-Allyl-5-fluoro-2-thienyl)ethanone oxime
41. n-BuLi, THF, -78 °C2. I₂Iodine1-(5-Fluoro-3-iodo-2-thienyl)ethanone oxime

Influence of Fluorine on Reactivity

The fluorine atom at the C5 position of the thiophene ring exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects of Fluorine on Reaction Pathways

Fluorine is the most electronegative element, and its presence on the thiophene ring has a significant impact on the electron density distribution. It exhibits a strong electron-withdrawing inductive effect (-I) and a weaker, yet notable, electron-donating mesomeric effect (+M).

The strong -I effect of fluorine deactivates the thiophene ring towards electrophilic substitution reactions. researchgate.netacs.org This is because it withdraws electron density from the ring, making it less nucleophilic. Conversely, this electron withdrawal increases the acidity of the ring protons, facilitating deprotonation and subsequent lithiation. The -I effect of the fluorine at C5 would enhance the acidity of the proton at C4, but the directing effect of the oxime group at C2 makes the C3 proton the most likely site of deprotonation.

The +M effect of fluorine, arising from the donation of its lone pair electrons into the π-system of the thiophene ring, is generally weaker than its inductive effect. researchgate.net However, it can still influence the regioselectivity of certain reactions by modulating the electron density at different positions of the ring.

Steric Effects and Regioselectivity

The steric hindrance imposed by the fluorine atom is relatively small compared to other halogens. nsf.gov Therefore, its direct steric influence on the approach of reagents to the adjacent C4 position is minimal. However, the interplay between the directing effect of the oxime group and the electronic influence of the fluorine atom is the primary determinant of regioselectivity.

In nucleophilic aromatic substitution reactions, the fluorine atom can act as a good leaving group, particularly if the ring is activated by other electron-withdrawing groups. However, in the context of lithiation and cross-coupling, the fluorine atom is generally stable and its electronic effects are more critical in directing the reaction pathways.

Table 2: Summary of Fluorine's Influence on Reactivity

EffectDescriptionConsequence for this compound
Inductive (-I) Strong electron withdrawal from the thiophene ring. researchgate.netDeactivation of the ring towards electrophilic attack. Increased acidity of ring protons, facilitating lithiation.
Mesomeric (+M) Weaker electron donation from fluorine's lone pairs into the ring's π-system. researchgate.netModulates electron density, but is generally overshadowed by the inductive effect.
Steric Relatively small size of the fluorine atom. nsf.govMinimal steric hindrance at the adjacent C4 position.

Synthetic Utility and Applications in Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The structural features of 1-(5-Fluoro-2-thienyl)ethanone oxime make it an ideal starting material for the synthesis of diverse and complex heterocyclic systems, which are of great interest in medicinal chemistry and materials science.

The oxime functionality is a key reactive handle for the construction of various nitrogen-containing heterocycles. Based on the known reactivity of analogous thiophene (B33073) oximes, this compound can be expected to serve as a precursor to several important classes of heterocyclic compounds.

One of the most common transformations of ketoximes is the Beckmann rearrangement , which converts the oxime into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnumberanalytics.combyjus.com For this compound, this rearrangement would yield N-(5-fluoro-2-thienyl)acetamide, a potentially valuable intermediate for further functionalization.

Furthermore, thiophene oxime derivatives are known to participate in the synthesis of other nitrogen heterocycles such as pyrazoles and isoxazoles . rsc.orgorganic-chemistry.orgnih.govias.ac.inresearchgate.netorganic-chemistry.orgresearchgate.netrsc.org For instance, the reaction of a related 2-acetylthiophene (B1664040) derivative with hydrazine (B178648) can lead to the formation of pyrazole (B372694) rings. rsc.org Similarly, isoxazoles can be synthesized from α,β-unsaturated oximes through cyclization reactions. rsc.orgorganic-chemistry.orgnih.govnih.gov The reaction of this compound with appropriate reagents could thus open pathways to novel fluorinated thienyl-substituted pyrazoles and isoxazoles. The synthesis of pyridines from thiophene-containing precursors has also been reported, suggesting another potential application for this compound. nih.govnih.govresearchgate.netresearchgate.netbaranlab.org

Table 1: Potential Nitrogen-Containing Heterocycles from this compound
Heterocycle ClassGeneral Synthetic ApproachPotential Significance
Amides (via Beckmann Rearrangement)Acid-catalyzed rearrangement of the oxime.Building blocks for pharmaceuticals and polymers.
PyrazolesReaction with hydrazine derivatives.Core structures in many pharmaceuticals.
IsoxazolesCyclization of α,β-unsaturated oxime derivatives or 1,3-dipolar cycloaddition of in-situ generated nitrile oxides.Found in various biologically active compounds.
PyridinesCondensation and cyclization reactions with 1,5-dicarbonyl compounds or their equivalents.Prevalent scaffolds in medicinal chemistry.

The thiophene ring in this compound can participate in various annulation and cyclization reactions to construct fused heterocyclic systems. The electron-rich nature of the thiophene ring allows it to undergo electrophilic substitution and cycloaddition reactions. While specific examples with the title compound are not yet documented, the general reactivity of thiophenes suggests its potential in this area. For instance, iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have been reported to form thiophene-fused coumarin (B35378) frameworks.

The oxime group can also direct or participate in cyclization reactions. For example, intramolecular cyclization of unsaturated oximes can lead to the formation of various heterocyclic rings. The presence of the fluorine atom can influence the regioselectivity and reactivity in these transformations.

As a Synthon in Retrosynthetic Analysis

In the context of retrosynthetic analysis, this compound can be considered a valuable synthon for the introduction of the 5-fluoro-2-thienyl moiety attached to a two-carbon unit with a nitrogen atom. This makes it a strategic starting material for the synthesis of more complex molecules.

For example, in the retrosynthesis of a hypothetical complex target molecule containing a fluorinated thieno[2,3-b]pyridine (B153569) core, one could envision a disconnection strategy where this compound serves as a key building block. The oxime could be transformed into an enamine or a related intermediate, which could then undergo a cyclization reaction with a suitable partner to form the desired fused ring system.

Catalytic Applications

The unique combination of a thiophene ring and an oxime group in this compound suggests its potential in the field of catalysis, either as a precursor to ligands for transition metal catalysis or in the realm of organocatalysis.

Both thiophene and oxime moieties are known to coordinate with transition metals. researchgate.netacs.orgresearchgate.netbohrium.com The sulfur atom of the thiophene ring and the nitrogen and oxygen atoms of the oxime group can act as donor atoms, making this compound a potential precursor for the synthesis of novel ligands. researchgate.netat.uanih.govnih.gov Modification of the oxime group, for instance, by etherification or esterification, could lead to a variety of bidentate or tridentate ligands.

These ligands could then be used to form complexes with transition metals such as palladium, copper, or rhodium. Such complexes could exhibit catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The fluorine substituent could modulate the electronic properties of the resulting metal complexes, potentially leading to enhanced catalytic activity or selectivity.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound
MetalPotential Reaction TypeRole of the Ligand
PalladiumCross-coupling reactions (e.g., Suzuki, Heck)Stabilize the metal center and influence reactivity and selectivity.
CopperClick chemistry, C-H activationControl the stereochemistry and efficiency of the reaction.
Rhodium/RutheniumAsymmetric hydrogenation, transfer hydrogenationInduce chirality in the product.

Thiophene derivatives have been explored as organocatalysts in various asymmetric reactions. nih.govrsc.orgnih.govresearchgate.net The thiophene ring can participate in non-covalent interactions, such as π-stacking, which can influence the stereochemical outcome of a reaction. The oxime group, with its acidic proton and nucleophilic nitrogen, could also be involved in catalytic cycles, for example, by acting as a hydrogen bond donor or acceptor.

While direct organocatalytic applications of this compound have not been reported, its structure suggests that it could be a starting point for the design of new chiral organocatalysts. For example, derivatization of the oxime with a chiral auxiliary could lead to a molecule capable of promoting enantioselective transformations.

Crystallographic Studies and Solid State Characteristics

Single Crystal X-Ray Diffraction

Although a specific crystal structure determination for 1-(5-Fluoro-2-thienyl)ethanone oxime is not publicly available, data from analogous compounds, such as 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, can provide expected values. researchgate.netnih.gov For such related oxime derivatives, a monoclinic crystal system is common. researchgate.netnih.gov The unit cell parameters define the size and shape of the repeating unit in the crystal lattice.

Table 1: Expected Unit Cell Parameters for this compound based on Analogous Compounds

ParameterExpected Value Range
a (Å)5.9 - 15.4
b (Å)9.4 - 14.1
c (Å)6.1 - 17.3
β (°)93 - 97
Crystal SystemMonoclinic
Space GroupP2₁/n or P2₁/c

Note: These values are extrapolated from published data on structurally similar compounds and serve as a predictive guide. researchgate.netnih.govnih.gov

The packing of molecules in a crystal is governed by various intermolecular forces. For this compound, the following interactions are anticipated:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group of one oxime and the nitrogen atom of an adjacent molecule (O—H···N). This interaction typically leads to the formation of centrosymmetric dimers. researchgate.netnih.gov

Halogen Bonding: The fluorine atom on the thiophene (B33073) ring could potentially participate in halogen bonding, where the fluorine atom acts as an electrophilic region and interacts with a nucleophilic atom on a neighboring molecule.

In the solid state, the molecule is expected to be nearly planar. researchgate.net The conformation across the C=N bond of the oxime group can be either syn or trans. In many related structures, the trans conformation is observed. researchgate.netnih.gov The orientation of the ethanone (B97240) oxime side chain relative to the thiophene ring is also a key conformational feature.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. While thiophene-based ligands have been studied in the context of polymorphism in biological systems, specific studies on the polymorphism of this compound have not been reported. nih.gov The potential for different packing arrangements and hydrogen bonding networks suggests that polymorphism could be possible for this compound under different crystallization conditions.

Co-crystallization involves crystallizing a target molecule with a second molecule (a coformer) to form a new crystalline phase with altered properties. There are no published co-crystallization studies specifically involving this compound.

Powder X-Ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It provides a fingerprint of the crystalline phases present in a sample. A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal structure. This technique would be essential for:

Confirming the identity and purity of a synthesized batch.

Identifying different polymorphic forms.

Monitoring phase transitions.

Without an experimentally determined single crystal structure, a theoretical PXRD pattern cannot be calculated.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Methods

The synthesis of chiral compounds is of paramount importance, particularly in the fields of pharmaceuticals and agrochemicals, where enantiomers can exhibit vastly different biological activities. Currently, the synthesis of 1-(5-fluoro-2-thienyl)ethanone oxime and its derivatives largely relies on classical methods that result in racemic mixtures. The development of asymmetric synthesis routes to obtain enantiomerically pure forms of this oxime and its subsequent derivatives represents a significant and valuable research direction.

Future investigations could focus on the catalytic asymmetric reduction of the parent ketone, 1-(5-fluoro-2-thienyl)ethanone. This approach could utilize chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands, or organocatalysts. The subsequent oximation of the resulting chiral alcohol would then yield the desired enantiomerically enriched oxime.

Another promising avenue is the direct enantioselective oximation of 1-(5-fluoro-2-thienyl)ethanone. This would be a more atom-economical approach, though it presents considerable synthetic challenges. Research in this area could explore the use of novel chiral amine catalysts or metal complexes that can facilitate the stereoselective addition of hydroxylamine (B1172632) to the prochiral ketone.

Furthermore, kinetic resolution of the racemic oxime could be explored. This can be achieved through enzymatic or chemical methods, where one enantiomer reacts at a faster rate than the other, allowing for their separation. The development of highly selective enzymes or chiral acylating agents would be crucial for the success of this approach.

Potential Asymmetric Synthesis Strategy Key Research Focus Anticipated Outcome
Catalytic Asymmetric Reduction of KetoneDevelopment of novel chiral transition metal catalysts and organocatalysts.Enantiomerically enriched 1-(5-fluoro-2-thienyl)ethanol, a precursor to the chiral oxime.
Direct Enantioselective OximationDesign of chiral amine or metal-based catalysts for stereoselective oximation.Direct synthesis of enantiomerically pure this compound.
Kinetic Resolution of Racemic OximeScreening and engineering of enzymes or development of chiral chemical resolving agents.Separation of enantiomers from a racemic mixture of the oxime.

Bioisosteric Replacements and Structure-Activity Relationship Studies

The structural motif of a fluorinated thiophene (B33073) is of significant interest in medicinal chemistry. The thiophene ring is a well-established bioisostere of the benzene (B151609) ring, offering similar steric and electronic properties while potentially improving metabolic stability and modulating biological activity. The presence of a fluorine atom can further enhance these properties by altering the compound's lipophilicity, pKa, and metabolic fate.

Future research should systematically explore bioisosteric replacements for the 5-fluoro-2-thienyl moiety in this compound and its derivatives to establish comprehensive structure-activity relationships (SAR). This would involve synthesizing a library of analogues where the fluorinated thiophene ring is replaced with other heterocyclic systems, such as furan, pyrrole, thiazole, or pyridine (B92270) rings, each with and without fluorine substitution. nih.gov

These SAR studies would be invaluable in identifying the key structural features required for a desired biological activity, be it as an antimicrobial, antifungal, or other therapeutic agent. nih.gov For instance, the replacement of the thiophene sulfur with an oxygen (furan) or a nitrogen (pyrrole) would modulate the electronic nature and hydrogen bonding capacity of the ring system, which could have a profound impact on receptor binding or enzyme inhibition.

The oxime functional group itself can also be a target for bioisosteric replacement. Analogues could be synthesized where the oxime is replaced with other functionalities such as hydrazones, semicarbazones, or amides to probe the importance of the oxime's hydrogen bonding and conformational properties for biological activity.

Bioisosteric Replacement Rationale Potential Impact on Properties
Thiophene -> Furan/Pyrrole/ThiazoleTo explore the effect of different heteroatoms on biological activity and physicochemical properties.Altered electronics, hydrogen bonding potential, and metabolic stability.
Fluorine -> Hydrogen/Chlorine/MethylTo probe the role of the fluorine atom in target engagement and metabolic stability.Modified lipophilicity, pKa, and susceptibility to metabolism.
Oxime -> Hydrazone/Semicarbazone/AmideTo investigate the importance of the oxime's structural and electronic features for activity.Changes in hydrogen bonding capabilities, conformational flexibility, and chemical stability.

Exploration of Advanced Materials Applications

Thiophene-based polymers, particularly polythiophenes, are renowned for their semiconducting properties and have found extensive applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into the thiophene ring is a known strategy to modulate the electronic properties of these materials, often leading to improved device performance. nih.govresearchgate.net

Future research could investigate the potential of this compound as a monomer or a precursor for the synthesis of novel fluorinated polythiophenes. The oxime functionality could serve as a handle for further chemical modifications or as a site for polymerization. For example, the oxime could be converted into a more reactive functional group to facilitate polymerization reactions.

The incorporation of the this compound moiety into a polymer backbone could lead to materials with unique optoelectronic properties. The fluorine atom can lower the HOMO and LUMO energy levels of the resulting polymer, which can be beneficial for charge injection and transport in electronic devices. Furthermore, the oxime group could introduce specific intermolecular interactions, influencing the self-assembly and morphology of the polymer films, which are critical factors for device performance. nih.govresearchgate.netrsc.org

Research in this area would involve the synthesis and characterization of polymers derived from this compound, followed by the fabrication and testing of electronic devices to evaluate their potential in applications such as sensors, transistors, and solar cells.

Potential Material Application Key Feature of this compound Anticipated Advantage
Organic Field-Effect Transistors (OFETs)Fluorinated thiophene moietyImproved charge carrier mobility and air stability.
Organic Photovoltaics (OPVs)Tunable electronic properties due to fluorineEnhanced open-circuit voltage and power conversion efficiency. nih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs)Potential for new polymer architecturesNovel emission characteristics and improved device lifetime.
Chemical SensorsOxime group as a potential binding siteSelective detection of specific analytes.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis is increasingly moving towards more sustainable and efficient manufacturing processes. Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation and scalability. rsc.orgnih.gov

The synthesis of this compound and its derivatives is an ideal candidate for integration with flow chemistry. The individual steps, such as the synthesis of the parent ketone and the subsequent oximation, can be translated into continuous-flow processes. This would not only make the synthesis more efficient and safer, especially if hazardous reagents or exothermic reactions are involved, but also facilitate the rapid optimization of reaction conditions. nih.gov

A multi-step continuous flow synthesis could be envisioned where the starting materials are continuously fed into a series of reactors, with in-line purification and analysis, to produce the final product in a streamlined and automated fashion. This approach would minimize waste, reduce reaction times, and allow for on-demand production. researchgate.net

Furthermore, research could focus on developing more sustainable synthetic routes to this compound, for example, by using greener solvents, renewable starting materials, and catalytic methods that avoid the use of stoichiometric reagents. The combination of flow chemistry with green chemistry principles would represent a significant advancement in the sustainable production of this and other valuable chemical compounds.

Flow Chemistry Application Advantage over Batch Synthesis Research Goal
Continuous Oximation ReactionImproved safety, better temperature control, higher yields.Development of a robust and scalable flow process for oxime synthesis.
Multi-step Flow SynthesisReduced manual handling, in-line purification, process automation.Integrated and automated synthesis of this compound derivatives.
Integration with Green ChemistryUse of greener solvents, catalytic reactions, waste minimization.A fully sustainable and environmentally friendly manufacturing process.

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Fluoro-2-thienyl)ethanone oxime?

Methodological Answer:
The compound is typically synthesized via condensation of 1-(5-Fluoro-2-thienyl)ethanone with hydroxylamine hydrochloride under reflux in ethanol/water. Key steps include:

  • Reaction Conditions : Use a 1:1.2 molar ratio of ketone to hydroxylamine, reflux at 80–90°C for 6–8 hours under acidic (HCl) or basic (NaOH) conditions .
  • Purification : Recrystallization from ethanol yields pure oxime (≥95% purity). Microwave-assisted synthesis can reduce reaction time by 50% while maintaining yields >85% .
  • Validation : Confirm via FT-IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (oxime proton at δ 8.2–8.5 ppm) .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Typical crystal parameters: monoclinic system, space group P2₁/c .
  • Refinement : SHELXL-2018 refines structures to R₁ < 0.05. Key metrics include C=N bond length (~1.28 Å) and N–O distance (~1.41 Å) .
  • Validation : Compare with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to resolve ambiguities in hydrogen bonding or torsion angles .

Advanced: How can computational modeling predict the compound’s biological activity?

Methodological Answer:
In silico studies guide target identification:

  • Molecular Docking : Use AutoDock Vina to assess binding to enzymes like 5-lipoxygenase (5-LOX). The oxime group forms hydrogen bonds with catalytic residues (e.g., Gln¹⁴⁷), with binding energies ≤ −7.5 kcal/mol .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~70 Ų) but potential hepatotoxicity (CYP3A4 inhibition). Adjust substituents (e.g., alkyl chains) to optimize logP (<3) .

Advanced: How to resolve discrepancies in crystallographic and spectroscopic data?

Methodological Answer:
Address contradictions via cross-validation:

  • Case Example : If SCXRD suggests a trans-oxime configuration but ¹H NMR shows unexpected splitting, use variable-temperature NMR to rule out dynamic effects. Confirm via NOESY (absence of NOE between oxime proton and thienyl group) .
  • Multi-Technique Approach : Pair SCXRD with PXRD to detect polymorphism. For ambiguous electron density, refine alternative conformers in SHELXL and validate via Bader analysis of Hirshfeld surfaces .

Basic: What safety protocols are critical for handling this oxime derivative?

Methodological Answer:

  • PPE : Use nitrile gloves (tested per ASTM D7399), NIOSH-approved P95 respirators for dust, and chemical goggles .
  • Ventilation : Maintain fume hood airflow ≥100 ft/min during synthesis. Avoid open flames due to potential decomposition to toxic gases (e.g., HCN, NOₓ) .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA D003 code) .

Advanced: How do structural modifications influence antimicrobial activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects : Adding a triazole ring (e.g., 1-(2-thienyl)-2-(1,2,4-triazol-1-yl)ethanone oxime) enhances activity against S. aureus (MIC = 64 µg/mL vs. 256 µg/mL for parent compound). Conversely, longer alkyl chains reduce potency due to logP increases .
  • Oxime Ethers vs. Esters : Ether derivatives (e.g., O-isobutyl) show higher antifungal activity (MIC = 128 µg/mL for C. albicans) than esters, attributed to improved membrane permeability .

Advanced: What analytical techniques validate synthetic purity and stability?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (70:30 MeOH:H₂O, 1 mL/min). Retention time ~8.2 min; UV detection at 254 nm .
  • Stability Studies : Store at −20°C under argon. Accelerated degradation (40°C/75% RH for 4 weeks) shows <5% decomposition by LC-MS .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:
Optimize via:

  • Microwave Assistance : 30-minute reactions at 100°C increase yields from 65% to 88% while reducing byproducts .
  • Catalysis : Add 5 mol% p-TsOH to accelerate imine formation (turnover frequency = 12 h⁻¹) .

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